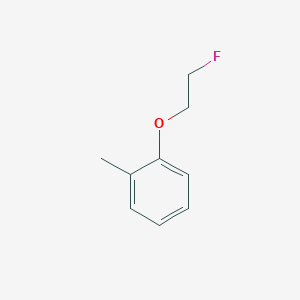

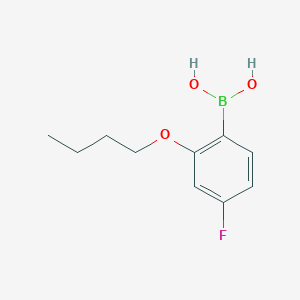

(2-Butoxy-4-fluorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

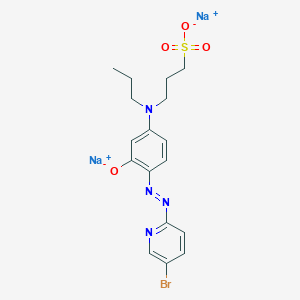

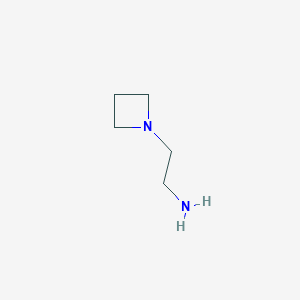

(2-Butoxy-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a butoxy and a fluorine substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to understand the properties and reactivity of (2-Butoxy-4-fluorophenyl)boronic acid.

Synthesis Analysis

Boronic acids, such as the ones discussed in the provided papers, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The ortho-substituents on phenylboronic acids have been shown to influence the reactivity and stability of these compounds during synthesis and catalytic applications . Although the synthesis of (2-Butoxy-4-fluorophenyl)boronic acid is not explicitly detailed, it is likely that similar synthetic strategies and considerations would apply.

Molecular Structure Analysis

The molecular structure of boronic acids is significantly influenced by substituents on the aromatic ring. For instance, fluorination has been shown to affect the acidity and structural behavior of boronic acids, as demonstrated by the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine can stabilize certain structures and influence the equilibrium between different forms. This suggests that the fluorine atom in (2-Butoxy-4-fluorophenyl)boronic acid would similarly impact its molecular structure and stability.

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols and similar substrates, which is a key feature in their application in various chemical reactions. The ortho-substituent on phenylboronic acids, such as the trifluoromethyl group discussed in one of the papers, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . This implies that the butoxy and fluorine substituents on (2-Butoxy-4-fluorophenyl)boronic acid could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that fluorinated boronic acids can exhibit unique behaviors, such as strong intermolecular hydrogen bonding and the formation of oxonium species under certain conditions . Additionally, boronic acids are highlighted as versatile building blocks for creating complex molecular nanostructures and polymeric materials, showcasing their ability to participate in reversible condensation reactions . These properties are likely to be relevant to (2-Butoxy-4-fluorophenyl)boronic acid, affecting its solubility, acidity, and potential for forming polymers or other complex structures.

Wissenschaftliche Forschungsanwendungen

General Use

“(2-Butoxy-4-fluorophenyl)boronic acid” is a type of boronic acid, which are commonly used in various fields of chemistry . It can be used as a building block in the design of new functional materials. Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Suzuki–Miyaura Coupling

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, are used as reagents in this process .

- Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon–carbon bond. This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .

Building Block in Material Design

“(2-Butoxy-4-fluorophenyl)boronic acid” can be used as a building block in the design of new functional materials. Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Reactant in Coupling Reactions

While not specifically about “(2-Butoxy-4-fluorophenyl)boronic acid”, another type of fluorophenylboronic acid, “4-Fluorophenylboronic acid”, has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Building Block in Material Design

“(2-Butoxy-4-fluorophenyl)boronic acid” can be used as a building block in the design of new functional materials. Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Reactant in Coupling Reactions

While not specifically about “(2-Butoxy-4-fluorophenyl)boronic acid”, another type of fluorophenylboronic acid, “4-Fluorophenylboronic acid”, has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Safety And Hazards

Zukünftige Richtungen

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, could have promising applications in the design of new functional materials.

Eigenschaften

IUPAC Name |

(2-butoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWSVNYQYXGJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584283 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butoxy-4-fluorophenyl)boronic acid | |

CAS RN |

480438-61-7 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)